molecular formula C13H14N2O3S B11844666 Ethyl 4-((benzyloxy)methyl)-1,2,3-thiadiazole-5-carboxylate

Ethyl 4-((benzyloxy)methyl)-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B11844666
M. Wt: 278.33 g/mol
InChI Key: USYZYFCDWQYQJM-UHFFFAOYSA-N
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Description

Ethyl 4-((benzyloxy)methyl)-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a benzyloxymethyl group at position 4 and an ethyl ester at position 5. The 1,2,3-thiadiazole ring system, characterized by two nitrogen atoms and one sulfur atom, imparts unique electronic properties and reactivity compared to related heterocycles like thiazoles.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

ethyl 4-(phenylmethoxymethyl)thiadiazole-5-carboxylate

InChI

InChI=1S/C13H14N2O3S/c1-2-18-13(16)12-11(14-15-19-12)9-17-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

USYZYFCDWQYQJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=NS1)COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Classical Synthetic Approaches

The synthesis of ethyl 4-((benzyloxy)methyl)-1,2,3-thiadiazole-5-carboxylate often begins with the construction of the thiadiazole core. The Hurd-Mori reaction is a foundational method for generating 1,2,3-thiadiazoles, involving the cyclization of β-ketoesters with hydrazine derivatives . For example, ethyl 3-oxobutanoate reacts with ethyl hydrazinecarboxylate in the presence of phosphorus oxychloride (POCl₃) to form ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, a structural analog of the target compound . Substituting the methyl group with a benzyloxy methyl moiety requires subsequent functionalization steps, typically involving nucleophilic substitution or coupling reactions.

Esterification and Functional Group Interconversion
The ethyl ester group at position 5 is introduced early in the synthesis to stabilize the thiadiazole ring and facilitate downstream modifications. In one protocol, ethyl 2-chloro-2-oxoacetate is reacted with hydrazinecarbothioamide in POCl₃, yielding ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate . While this method achieves a 24% yield under optimized conditions, the limited efficiency highlights the sensitivity of thiadiazole synthesis to reaction parameters such as temperature and stoichiometry .

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating thiadiazole synthesis. A study demonstrated that reacting 4-methyl-1,2,3-thiadiazole-5-carbohydrazide with substituted aldehydes under microwave irradiation (300 W, 4 min) produced hydrazone derivatives in yields exceeding 90% . This approach reduces reaction times from hours to minutes while improving purity, as evidenced by the synthesis of N'-(4-(dimethylamino)benzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide . Adapting this method to introduce a benzyloxy methyl group would involve substituting aldehydes with benzyloxy acetals, though specific studies on this modification remain scarce.

Table 1: Comparative Yields of Microwave vs. Conventional Synthesis

MethodReaction TimeYield (%)
Conventional Heating50 min<90
Microwave Irradiation4 min93.5

Data sourced from hydrazone derivative syntheses .

Bromination and Functionalization

Introducing the benzyloxy methyl substituent often requires intermediate bromination. A two-step protocol involves:

  • Bromination : Treating ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate with tert-butyl nitrite and copper(II) bromide in acetonitrile at 60°C for 30 minutes, achieving 87.4% yield .

  • Nucleophilic Substitution : Reacting the brominated intermediate with benzyloxy methyl grignard reagents or benzyl alcohol derivatives under basic conditions.

Critical Parameters :

  • Temperature control (<60°C) prevents decomposition of the thiadiazole ring .

  • Use of anhydrous solvents (e.g., THF) enhances nucleophilic substitution efficiency .

Optimization and Yield Improvement Strategies

Solvent and Catalyst Screening

  • POCl₃ vs. HBr : While POCl₃ is standard for cyclization, HBr in aqueous conditions offers milder acidity, reducing side reactions .

  • Copper Catalysts : CuBr₂ facilitates bromination but requires careful stoichiometry to avoid overhalogenation .

Table 2: Impact of Reaction Conditions on Yield

ConditionYield (%)
POCl₃, 70°C, 5 h24
CuBr₂, tert-butyl nitrite87.4

Data adapted from bromination studies .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Peaks at δ 4.29 (q, 2H) and δ 1.27 (t, 3H) confirm the ethyl ester group .

  • ¹³C NMR : Resonances near δ 161 ppm indicate the thiadiazole ring’s C=S moiety .

Mass Spectrometry

  • LC-MS analysis of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate shows a molecular ion peak at m/z 174.03 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((benzyloxy)methyl)-1,2,3-thiadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The benzyloxy methyl group can be substituted with other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Biological Activities

The biological activities of ethyl 4-((benzyloxy)methyl)-1,2,3-thiadiazole-5-carboxylate are of significant interest. Compounds with thiadiazole moieties are often investigated for their pharmacological properties. Notable applications include:

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings can exhibit antimicrobial properties. This compound has shown promise against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainConcentration (mM)Zone of Inhibition (mm)
E. coli812
S. aureus814
B. subtilis810

The mechanism of action is believed to involve interference with bacterial cell division and metabolic pathways critical for survival.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. It is hypothesized to inhibit tubulin polymerization, thereby blocking cancer cell proliferation.

Case Study: Anticancer Mechanism
A recent study explored the effects of similar thiadiazole derivatives on cancer cell lines and found that they could induce apoptosis by disrupting microtubule dynamics . This action leads to cell cycle arrest and reduced viability in cancer cells.

Agricultural Applications

In addition to its medicinal potential, this compound may also be explored for agricultural applications as a pesticide or herbicide due to its biological activity against plant pathogens.

Potential Herbicidal Activity

Research into similar compounds has indicated potential herbicidal activity against certain weeds. The structural features of this compound could enhance its efficacy as a selective herbicide.

Mechanism of Action

The mechanism of action of Ethyl 4-((benzyloxy)methyl)-1,2,3-thiadiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiadiazole ring and benzyloxy methyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Comparison with Thiazole Derivatives

The primary distinction between Ethyl 4-((benzyloxy)methyl)-1,2,3-thiadiazole-5-carboxylate and its thiazole analogs lies in the heterocyclic core:

  • Thiadiazole vs. Thiazole :
    • 1,2,3-Thiadiazole : Contains two nitrogen atoms and one sulfur in a five-membered ring, leading to electron deficiency and increased susceptibility to nucleophilic attack compared to thiazoles .
    • Thiazole : Features one nitrogen and one sulfur atom, offering greater aromatic stability and diverse reactivity in electrophilic substitutions .

Key Structural Analogues :

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Feature
This compound 1,2,3-Thiadiazole 4-(Benzyloxymethyl), 5-ethyl ester Not provided Electron-deficient ring; bulky ether
Ethyl 4-methyl-2-(3-nitrobenzamido)-1,3-thiazole-5-carboxylate Thiazole 4-Methyl, 2-nitrobenzamido Not provided Electron-withdrawing nitro group
Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate Thiazole 4-Methyl, 2-benzodioxolyloxy Not provided Oxygen-rich substituent
Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate Thiazole 4-Benzyloxy, 5-methyl 277.34 Ether-linked benzyl group

Substituent Effects and Electronic Properties

  • Nitrobenzamido Group () : Strong electron-withdrawing character, which may reduce ring electron density and alter reactivity in nucleophilic aromatic substitution .
  • Benzodioxolyloxy Group () : Combines electron-donating oxygen atoms with aromaticity, likely improving solubility in polar solvents .
  • Methoxyaryl Groups () : Electron-donating methoxy substituents can stabilize positive charges, influencing interactions with biological targets .

Biological Activity

Ethyl 4-((benzyloxy)methyl)-1,2,3-thiadiazole-5-carboxylate is a nitrogen-containing heterocyclic compound characterized by its thiadiazole ring and functional groups that contribute to its potential biological activities. The compound's molecular formula is C13H14N2O3SC_{13}H_{14}N_{2}O_{3}S with a molecular weight of approximately 278.33 g/mol . This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur that often contributes to biological activity.
  • Benzyloxy Group : Enhances solubility and may influence the compound's interaction with biological targets.
  • Ethyl Ester Functional Group : Potentially increases lipophilicity, aiding in membrane permeability.

Biological Activities

Research indicates that compounds containing thiadiazole moieties exhibit a range of biological activities. This compound has been studied for several pharmacological properties:

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. In vitro studies have shown that similar compounds can inhibit bacterial growth and exhibit antifungal activity. The specific antimicrobial efficacy of this compound requires further investigation but is expected based on the behavior of related compounds .

Anticancer Properties

Thiadiazole-based compounds have demonstrated anticancer effects against various human cancer cell lines. For instance, studies have reported that certain thiadiazole derivatives inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The exact anticancer activity of this compound remains to be elucidated but could be significant given its structural characteristics.

Enzyme Inhibition

Molecular docking studies suggest that this compound may interact with specific enzymes or receptors in biological systems. This interaction can lead to inhibition or modulation of enzymatic activity, which is a common mechanism for many therapeutic agents.

The mechanisms through which this compound exerts its biological activities may involve:

  • Binding Affinity : High affinity for target enzymes or receptors could enhance its efficacy.
  • Structural Modifications : The presence of the benzyloxy group may facilitate better interaction with biological membranes or active sites of enzymes.

Case Studies and Experimental Findings

While direct experimental data on this compound is limited, related compounds provide insight into potential activities:

Compound NameActivityReference
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylateAnticancer activity against various cell lines
1,2,3-ThiadiazolesAntimicrobial and antifungal properties
Thiadiazole DerivativesEnzyme inhibition studies showing potential for drug development

Q & A

Basic: What are the optimized synthetic routes for Ethyl 4-((benzyloxy)methyl)-1,2,3-thiadiazole-5-carboxylate?

Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazides with activated esters or coupling reactions between thiadiazole precursors and benzyl-protected alcohols. Key steps include:

  • Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., hydrolysis of the ester group) .
  • Solvent Selection : Ethanol or methanol is preferred for solubility and ease of purification .
  • Catalysts : Sulfuric acid or phosphoric acid (0.5–1.0 eq.) enhances reaction efficiency .
    Critical Tip : Monitor pH (optimally 4–6) to stabilize intermediates and improve yield (up to 75%) .

Basic: How can purity and structural integrity be validated post-synthesis?

Answer:
Use a combination of analytical techniques:

  • Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 3:1) removes unreacted precursors .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm benzyloxy-methyl substitution (δ ~4.5 ppm for –OCH2–) and ester carbonyl (δ ~165 ppm) .
    • IR : Validate thiadiazole ring (C=N stretch at ~1600 cm⁻¹) and ester C=O (1720 cm⁻¹) .
      Note : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (±2 ppm error) .

Advanced: How do reaction conditions influence yield discrepancies in multi-step syntheses?

Answer:
Discrepancies arise from:

  • Intermediate Stability : Benzyloxy intermediates degrade above 80°C; use low-temperature reflux (e.g., acetonitrile at 40°C) .
  • Solvent Polarity : Polar aprotic solvents (DMF) improve cyclization but may reduce ester stability. Balance with ethanol .
  • Catalyst Loading : Excess acid (>1 eq.) accelerates cyclization but promotes ester hydrolysis. Titrate catalyst to 0.75 eq. .
    Case Study : A 34% yield drop occurred with NaHSO4 in acetonitrile vs. 65% yield using H3PO4 in ethanol .

Advanced: What methodologies assess the compound’s bioactivity against kinase targets?

Answer:

  • Enzyme Assays : Use ADP-Glo™ Kinase Assay to measure inhibition of protein kinases (e.g., EGFR, VEGFR). IC50 values are derived from dose-response curves .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses. The thiadiazole ring interacts with kinase ATP-binding pockets (ΔG ≤ -8 kcal/mol) .
    Key Finding : Analogous compounds show IC50 ≤ 10 µM against inflammatory kinases (e.g., COX-2) .

Advanced: How to design SAR studies for thiadiazole derivatives?

Answer:
Focus on substituent effects:

  • Benzyloxy Group : Replace with electron-withdrawing groups (e.g., nitro, fluoro) to enhance electrophilicity and kinase binding .
  • Ester Modification : Hydrolyze to carboxylic acid for salt formation (improves solubility) or convert to amides for proteolytic stability .
    Example : Ethyl-to-methyl ester substitution reduced cytotoxicity (IC50 increased from 2 µM to >50 µM in MCF-7 cells) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact) .
  • Ventilation : Use fume hoods (≥0.5 m/s airflow) to avoid inhalation .
  • Spill Management : Absorb with silica gel, dispose as hazardous waste .
    First Aid : For skin contact, wash with soap/water (15 min); if inhaled, move to fresh air .

Advanced: How to evaluate environmental persistence and toxicity?

Answer:

  • Ames Test : Assess mutagenicity (Salmonella typhimurium strains TA98/TA100) .
  • Ecotoxicity : Use Daphnia magna acute toxicity assay (EC50 ≥ 10 mg/L indicates low risk) .
    Data Gap : No bioaccumulation data exists; prioritize logP analysis (predicted logP = 2.8) .

Advanced: What computational tools predict metabolic pathways?

Answer:

  • Software : SwissADME or MetaSite predicts Phase I/II metabolism.
  • Key Pathways : Ester hydrolysis (major) and thiadiazole ring oxidation (minor) dominate .
    Validation : Compare with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

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